molecular formula C30H67N7O9 B14273713 3-Methylbutanamide;nitric acid CAS No. 140141-30-6

3-Methylbutanamide;nitric acid

Cat. No.: B14273713
CAS No.: 140141-30-6
M. Wt: 669.9 g/mol
InChI Key: XOPZWEPSQXEJBG-UHFFFAOYSA-N
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Description

3-Methylbutanamide, also known as isovaleramide, is an organic compound with the molecular formula C5H11NO. It is a derivative of butanamide, where a methyl group is attached to the third carbon atom. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutanamide can be synthesized through the reaction of isovaleric acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 3-methylbutanamide involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis. This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutanamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Isovaleric acid.

    Reduction: Isobutylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-Methylbutanamide and nitric acid have several applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.

    Biology: Studied for their potential biological activities and interactions with biomolecules.

    Medicine: Investigated for their potential therapeutic effects and as precursors for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Nitric acid, on the other hand, acts as a strong acid and oxidizing agent, reacting with various substrates to produce different products.

Comparison with Similar Compounds

3-Methylbutanamide is similar to other amides, such as acetamide and propionamide, in terms of its structure and reactivity. its unique methyl group on the third carbon atom gives it distinct properties and reactivity. Similar compounds include:

    Acetamide: CH3CONH2

    Propionamide: C2H5CONH2

    Butanamide: C3H7CONH2

These compounds share similar chemical properties but differ in their specific reactivity and applications.

Properties

CAS No.

140141-30-6

Molecular Formula

C30H67N7O9

Molecular Weight

669.9 g/mol

IUPAC Name

3-methylbutanamide;nitric acid

InChI

InChI=1S/6C5H11NO.HNO3/c6*1-4(2)3-5(6)7;2-1(3)4/h6*4H,3H2,1-2H3,(H2,6,7);(H,2,3,4)

InChI Key

XOPZWEPSQXEJBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.CC(C)CC(=O)N.[N+](=O)(O)[O-]

Origin of Product

United States

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